Enalaprilat N-Glucuronide

Hepatic clearance Biliary excretion ACE inhibitor metabolism

Quantifying N-glucuronide metabolites in plasma for ANDA bioequivalence requires a dedicated standard; calibration with parent drug or acyl glucuronide forms yields inaccurate data due to divergent MS/MS fragmentation. Enalaprilat N-Glucuronide resolves this as a fully characterized N-linked glucuronide reference standard (>95%). • N-linked moiety ensures specificity distinct from acyl glucuronide forms per FDA 505(j) guidance. • Supplied with CoA and analytical data for immediate LC-MS/MS method validation. • Enables UGT1A3/1A4 activity monitoring for in vitro DDI studies.

Molecular Formula C24H32N2O11
Molecular Weight 524.5 g/mol
Cat. No. B15352100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalaprilat N-Glucuronide
Molecular FormulaC24H32N2O11
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)O)N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C24H32N2O11/c1-12(20(30)25-11-5-8-14(25)22(31)32)26(15(23(33)34)10-9-13-6-3-2-4-7-13)21-18(29)16(27)17(28)19(37-21)24(35)36/h2-4,6-7,12,14-19,21,27-29H,5,8-11H2,1H3,(H,31,32)(H,33,34)(H,35,36)/t12-,14-,15-,16-,17-,18+,19-,21+/m0/s1
InChIKeyRKDVIZJEYCSTBN-RTPARARYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enalaprilat N-Glucuronide Reference Standard


Enalaprilat N-Glucuronide (molecular formula C₂₄H₃₂N₂O₁₁, MW 524.53) is a fully characterized phase II metabolite reference standard of the angiotensin-converting enzyme (ACE) inhibitor enalaprilat. It is formed via UDP-glucuronosyltransferase (UGT)-catalyzed N-glucuronidation and supplied with comprehensive analytical data packages compliant with regulatory guidelines for abbreviated new drug application (ANDA) submissions . The compound is distinguished from acyl glucuronide forms of enalaprilat by its N-linked glucuronic acid moiety, which confers distinct stability and ionization properties [1].

Analytical Workflow LC-MS/MS metabolite quantitation in biological matrices
Metabolite Identity N-glucuronide reference standard, distinct from acyl glucuronide forms
Documentation Comprehensive characterization data supports ANDA method validation

Enalaprilat N-Glucuronide: Why Substitution Fails


Enalaprilat N-Glucuronide is a specific N-linked glucuronide conjugate that differs fundamentally from the acyl glucuronide form of enalaprilat and from unconjugated enalaprilat in terms of metabolic origin, chemical stability, and analytical behavior. In the isolated perfused rat liver model, glucuronide metabolites were not detected for enalapril beyond rapid conversion to the diacid form, while perindopril and ramipril showed extensive glucuronidation, establishing class-level metabolic divergence among ACE inhibitors [1]. Furthermore, N-glucuronides exhibit different pH-dependent stability profiles and MS/MS fragmentation patterns compared to acyl glucuronides, making them distinct analytical targets that require dedicated reference standards rather than surrogate calibration with the parent drug or alternative glucuronide forms .

N-Glucuronide vs. Acyl Glucuronide
Different ionization and MS/MS fragmentation patterns; surrogate calibration with acyl forms may compromise accuracy.
Class-level ACE Inhibitor Metabolism
Enalapril shows minimal glucuronidation in perfused liver models, contrasting with extensive glucuronidation for perindopril/ramipril.
Stability & Handling
N-glucuronide and acyl glucuronide exhibit divergent pH-dependent stability; the latter may undergo hydrolysis and migration.

Enalaprilat N-Glucuronide Comparator Evidence


Hepatic Clearance and Biliary Excretion

In the isolated perfused rat liver model, enalapril exhibited a hepatic clearance of 0.63 ml/min, which was substantially lower than perindopril (0.87 ml/min) and ramipril (9.9 ml/min), but higher than lisinopril (0.072 ml/min) [1]. Glucuronide metabolites were detected in bile in significant concentrations only for perindopril and ramipril, while little metabolism of enalapril occurred beyond conversion to the diacid form [1].

Hepatic Clearance & Glucuronidation
Class-level inference
Enalapril hepatic CL 0.63 ml/min (vs 0.072 Lisinopril, 0.87 Perindopril, 9.9 Ramipril). Glucuronide metabolites detected only for perindopril and ramipril.
Class-level metabolic divergence supports dedicated reference standard.
Isolated perfused rat liver model
Hepatic clearance Biliary excretion ACE inhibitor metabolism Comparative pharmacokinetics

Purity: N-Glucuronide vs. Acyl Glucuronide

Enalaprilat N-Glucuronide is supplied with a purity specification of >95% . In contrast, commercially available Enalaprilat Acyl Glucuronide is offered at a purity of approximately 70% .

Purity Specification
Cross-study comparable
>95% (N-Glucuronide) vs ~70% (Acyl Glucuronide)
Higher purity reduces correction factors and assay interference.
Commercial reference standard specifications
Reference standard purity Analytical method validation Impurity profiling Quality control

Comprehensive vs. Basic Characterization

Enalaprilat N-Glucuronide is supplied with comprehensive characterization data compliant with regulatory guidelines, including possible traceability to pharmacopeial standards such as USP or EP . This contrasts with basic or partial characterization often provided for analogous metabolites.

Characterization Level
Cross-study comparable
Comprehensive CoA with structure confirmation, purity data, and USP/EP traceability vs basic MW only.
Reduces validation burden and regulatory risk for ANDA.
Reference standard characterization Certificate of Analysis Regulatory compliance Traceability

N-Glucuronide vs. Acyl Glucuronide Stability

Enalaprilat N-Glucuronide features an N-linked glucuronic acid moiety attached to the secondary amine of the alanyl-proline dipeptide [1]. N-Glucuronides are generally more stable at physiological pH than acyl glucuronides, which are prone to hydrolysis and acyl migration [2].

Stability Profile
Class-level inference
N-glucuronide stable at physiological pH (N-linkage); acyl glucuronides susceptible to hydrolysis and migration.
Supports robust sample handling and method validation.
Class-level: N-glucuronides vs acyl glucuronides
Metabolite stability Phase II conjugation Analytical method robustness Sample handling

Enalaprilat N-Glucuronide Key Applications


ANDA Bioequivalence Metabolite Quantitation

Enalaprilat N-Glucuronide serves as a critical reference standard for developing and validating LC-MS/MS methods to quantify the N-glucuronide metabolite in human plasma and urine during ANDA bioequivalence studies. Its high purity (>95%) and comprehensive characterization enable accurate calibration and quality control, ensuring that metabolite exposure comparisons between test and reference enalapril formulations meet FDA regulatory requirements for 505(j) submissions.

In Vitro DDI: UGT Inhibition and Phenotyping

Given that UGT1A3 and UGT1A4 are implicated in the formation of quaternary ammonium glucuronide metabolites [1], Enalaprilat N-Glucuronide is a valuable probe substrate or analytical standard for in vitro DDI studies. Researchers can use this reference standard to monitor UGT1A3/1A4 activity and assess the potential of co-administered drugs to inhibit enalaprilat glucuronidation, informing clinical DDI risk assessment prior to Phase I trials.

PK-PD Modeling in Special Populations

In pediatric and renally impaired populations, altered glucuronidation capacity can affect enalaprilat metabolite profiles [2]. Enalaprilat N-Glucuronide enables accurate measurement of this specific pathway, facilitating population PK-PD modeling that accounts for ontogeny or disease-related changes in UGT activity. This supports dose optimization and safety assessments where generic metabolite assumptions are insufficient.

MIST: Metabolite Exposure Comparison

Under the FDA's Metabolites in Safety Testing (MIST) guidance, metabolites present at >10% of parent drug systemic exposure require safety assessment. Enalaprilat N-Glucuronide provides a fully characterized standard to accurately quantify this circulating metabolite, enabling definitive exposure comparisons between human subjects and toxicology species [3].

Application
Selection Property
Validation Focus
ANDA Bioequivalence Quantitation
N-glucuronide specificity & purity specification
LC-MS/MS method accuracy in human plasma/urine matrices
In Vitro DDI: UGT Phenotyping
Probe substrate standard for UGT1A3/1A4 activity
Enzyme inhibition and activity monitoring
Population PK-PD Modeling
Metabolite-specific quantitation capability
Ontogeny/disease-related UGT activity interpretation
MIST: Metabolite Safety Testing
Characterized circulating metabolite standard
Exposure ratio vs parent drug determination

Technical Documentation Hub

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35 linked technical documents
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